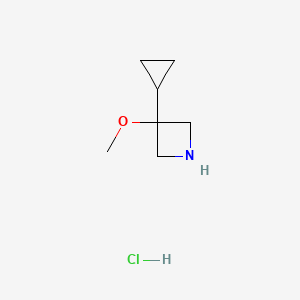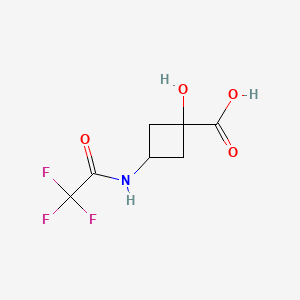
2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one is an organic compound that belongs to the class of ketones It features a cyclohexane ring substituted with an ethoxypropanoyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one typically involves the reaction of 4-methylcyclohexanone with 3-ethoxypropanoic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one: Unique due to its specific substitution pattern on the cyclohexane ring.
4-Methylcyclohexanone: Lacks the ethoxypropanoyl group, leading to different chemical properties.
3-Ethoxypropanoic Acid: Contains the ethoxypropanoyl group but lacks the cyclohexane ring.
Uniqueness
This compound is unique due to the combination of the cyclohexane ring with the ethoxypropanoyl and methyl groups. This specific structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC名 |
2-(3-ethoxypropanoyl)-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O3/c1-3-15-7-6-12(14)10-8-9(2)4-5-11(10)13/h9-10H,3-8H2,1-2H3 |
InChIキー |
DFMRLQUBMSUFAT-UHFFFAOYSA-N |
正規SMILES |
CCOCCC(=O)C1CC(CCC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)










![bis(4-methylbenzene-1-sulfonic acid), N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide](/img/structure/B15303232.png)
